![molecular formula C14H13N5 B11864229 4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline](/img/structure/B11864229.png)
4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline is a heterocyclic compound that features a unique combination of pyridine, triazole, and aniline moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Coupling with Pyridine Derivative: The triazole ring is then coupled with a 6-methylpyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Aniline Group:
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective catalysts and reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the aniline group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the aniline and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents under acidic conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated, sulfonated, and nitrated derivatives.
科学的研究の応用
4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]benzene: Similar structure but lacks the aniline group.
6-Methylpyridin-3-yl-1h-1,2,4-triazole: Lacks the aniline and benzene rings.
4-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]phenol: Contains a phenol group instead of an aniline group.
Uniqueness: 4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline is unique due to the presence of both the aniline and triazole moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C14H13N5 |
|---|---|
分子量 |
251.29 g/mol |
IUPAC名 |
4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]aniline |
InChI |
InChI=1S/C14H13N5/c1-10-2-3-11(8-16-10)14-17-9-19(18-14)13-6-4-12(15)5-7-13/h2-9H,15H2,1H3 |
InChIキー |
QLVYSVGBSCYXKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11864148.png)
![1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl-](/img/structure/B11864152.png)
![N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide](/img/structure/B11864161.png)
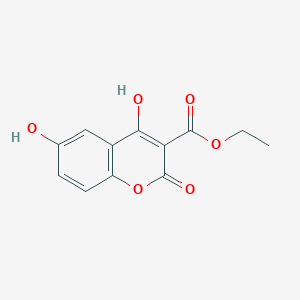
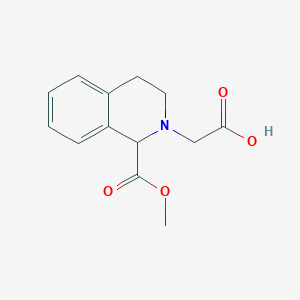

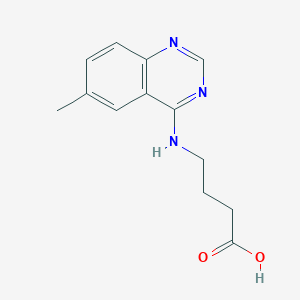


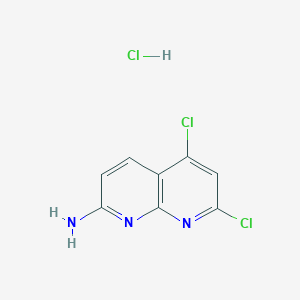

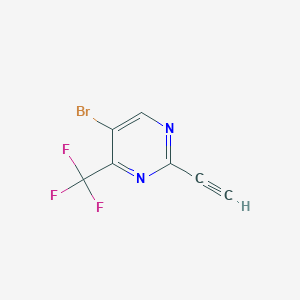

![3-Butyn-2-ol, 4-[5-(dimethylamino)-1-naphthalenyl]-2-methyl-](/img/structure/B11864245.png)
